molecular formula C19H20N6O3 B3442385 4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol

4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol

Cat. No.: B3442385
M. Wt: 380.4 g/mol
InChI Key: HZHFVKUAGLVYKG-UHFFFAOYSA-N
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Description

4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazine ring, a morpholine moiety, and hydroxyaniline groups. Its molecular formula is C20H21N7O2, and it has a molecular weight of 391.43 g/mol .

Preparation Methods

The synthesis of 4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-hydroxyaniline with cyanuric chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and dyes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The triazine ring and morpholine moiety play crucial roles in its binding affinity and specificity . Pathways involved may include inhibition of kinase activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[[4-(4-Hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol stands out due to its unique combination of functional groups. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

4-[[4-(4-hydroxyanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c26-15-5-1-13(2-6-15)20-17-22-18(21-14-3-7-16(27)8-4-14)24-19(23-17)25-9-11-28-12-10-25/h1-8,26-27H,9-12H2,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZHFVKUAGLVYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=CC=C(C=C3)O)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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